molecular formula C17H17N3O3 B13502651 Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate

Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate

Cat. No.: B13502651
M. Wt: 311.33 g/mol
InChI Key: ROOPPJUDIVRTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate is a chemical compound with the molecular formula C17H17N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a cyanopyridinyl group through an oxygen atom.

Preparation Methods

The synthesis of tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenyl carbamate and 2-cyanopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Coupling Reaction: The key step in the synthesis is the coupling reaction between the 4-hydroxyphenyl carbamate and 2-cyanopyridine, facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyanopyridinyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the cyanopyridinyl group are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis of the carbamate group can be achieved using acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl (2-cyanopyridin-4-yl)carbamate: This compound has a similar structure but lacks the phenyl ring, which may result in different chemical and biological properties.

    Tert-butyl (4-hydroxyphenyl)carbamate: This compound has a hydroxyl group instead of the cyanopyridinyl group, leading to different reactivity and applications.

    Tert-butyl (4-aminophenyl)carbamate:

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

tert-butyl N-[4-(2-cyanopyridin-4-yl)oxyphenyl]carbamate

InChI

InChI=1S/C17H17N3O3/c1-17(2,3)23-16(21)20-12-4-6-14(7-5-12)22-15-8-9-19-13(10-15)11-18/h4-10H,1-3H3,(H,20,21)

InChI Key

ROOPPJUDIVRTAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.